molecular formula C10H12ClN3O2 B13382699 3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one

3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one

Cat. No.: B13382699
M. Wt: 241.67 g/mol
InChI Key: CMYCIRFZJKISNU-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one is a heterocyclic compound that contains both pyrimidine and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the reaction of 2,4-dichloropyrimidine with an appropriate oxazolidinone derivative. One common method involves the use of (S)-2-aminobutan-1-ol in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of the oxazolidinone attacks the chloropyrimidine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The oxazolidinone ring can be oxidized to form corresponding oxazolidinones with different oxidation states.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can produce oxazolidinone derivatives with different oxidation states.

Scientific Research Applications

3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The oxazolidinone moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one is unique due to the presence of both pyrimidine and oxazolidinone rings. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

3-(2-chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H12ClN3O2/c1-6(2)7-5-16-10(15)14(7)8-3-4-12-9(11)13-8/h3-4,6-7H,5H2,1-2H3

InChI Key

CMYCIRFZJKISNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2)Cl

Origin of Product

United States

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